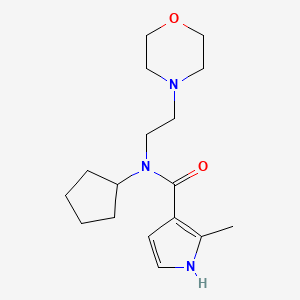![molecular formula C14H21N7 B7639309 6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)
6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine, also known as CPTP, is a novel compound that has shown potential as a therapeutic agent in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine is not yet fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. This compound has also been found to modulate the activity of neurotransmitters, which may contribute to its positive effects on memory and learning.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and reduce the formation of new blood vessels. This compound has also been found to enhance memory and learning in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the treatment of various conditions. However, one of the limitations of this compound is its limited availability and high cost. This may hinder its widespread use in scientific research studies.
Direcciones Futuras
There are several future directions for 6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine research. One area of focus is the identification of the specific enzymes and signaling pathways that are targeted by this compound. This will help to better understand its mechanism of action and facilitate the development of more targeted therapies. Another area of focus is the optimization of the synthesis method to improve the yield and reduce the cost of this compound production. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis method of 6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine involves the reaction of 4-cyclopentyl-1,4-diazepan-6-amine with tetrazolo[1,5-b]pyridazine-6-carbonitrile in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been found to have a positive effect on memory and learning, making it a potential candidate for the treatment of Alzheimer's disease and other cognitive disorders.
Propiedades
IUPAC Name |
6-(4-cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-2-5-12(4-1)19-8-3-9-20(11-10-19)14-7-6-13-15-17-18-21(13)16-14/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZLODDAMKGVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCN(CC2)C3=NN4C(=NN=N4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
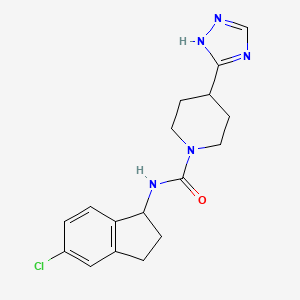
![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)

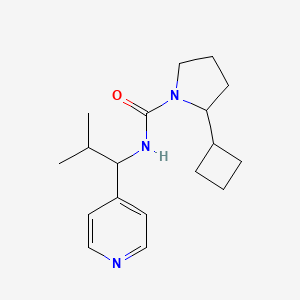

![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
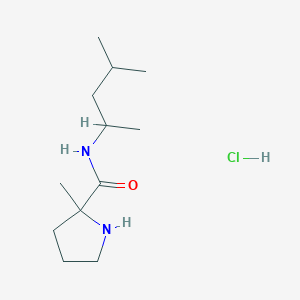
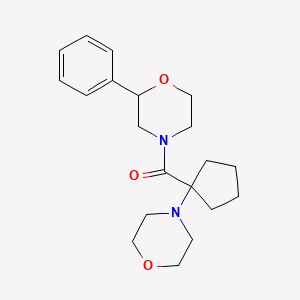
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
![2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)
